molecular formula C13H14O2 B14671940 5-Benzylcyclohexane-1,3-dione CAS No. 40398-05-8

5-Benzylcyclohexane-1,3-dione

Cat. No.: B14671940
CAS No.: 40398-05-8
M. Wt: 202.25 g/mol
InChI Key: WYHYLVFEMYKTNG-UHFFFAOYSA-N
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Description

5-Benzylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of cyclohexane-1,3-dione, where a benzyl group is attached to the fifth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the cyclohexane-1,3-dione, followed by the addition of benzyl bromide to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Benzylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 5-Benzylcyclohexane-1,3-dione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

40398-05-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-benzylcyclohexane-1,3-dione

InChI

InChI=1S/C13H14O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

WYHYLVFEMYKTNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)CC2=CC=CC=C2

Origin of Product

United States

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